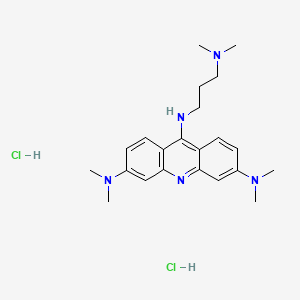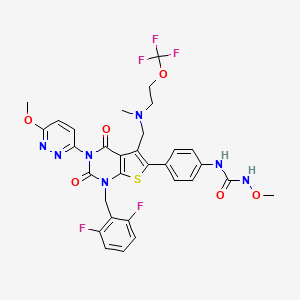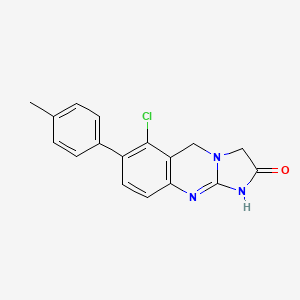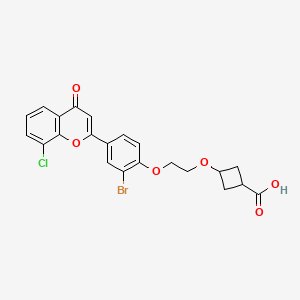
Interiorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Interiorin is a naturally occurring compound extracted from the plant Kadsura heteroclita. It is known for its moderate anti-HIV activity, with an EC50 value of 1.6 μg/mL . The molecular formula of this compound is C27H30O8, and it has a molecular weight of 482.52 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Interiorin involves complex organic reactions, often starting from simpler phenylpropanoids and lignans. One of the key steps in its biosynthesis is the intramolecular radical spirocyclisation reaction in aromatic nuclei . This reaction mimics a key step in the proposed biosynthesis of Interiorins and related compounds.
Industrial Production Methods
Industrial production of this compound is typically achieved through extraction from Kadsura heteroclita. The plant material is processed to isolate the compound, which is then purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Interiorin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Interiorin has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Interiorin involves its interaction with molecular targets and pathways related to HIV replication. It inhibits the replication of the virus by interfering with key enzymes and proteins involved in the viral life cycle . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of reverse transcriptase and other viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heteroclitin D
- Interiorin C
- Heteroclitin G
Comparison
This compound is unique in its moderate anti-HIV activity compared to its similar compounds. While Heteroclitin D, this compound C, and Heteroclitin G also exhibit bioactive properties, this compound stands out due to its specific molecular structure and the efficiency of its anti-HIV activity .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and promising applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C27H30O8 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
[(1S,12R,13R,14R)-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(28)22(30-5)25(31-6)27(16)11-32-24-20(27)17(21)10-19-23(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7+/t14-,15-,21-,27+/m1/s1 |
InChI-Schlüssel |
NACPYYYBTUKNNL-YQYGNINJSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
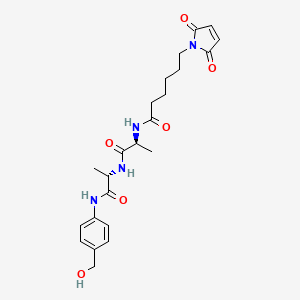
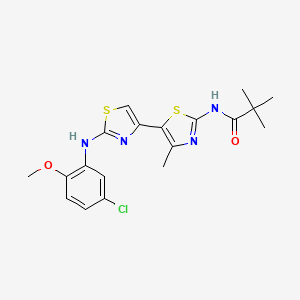

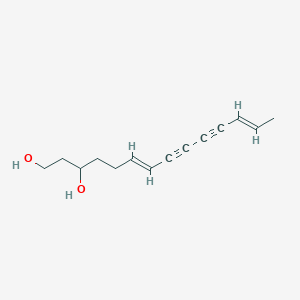
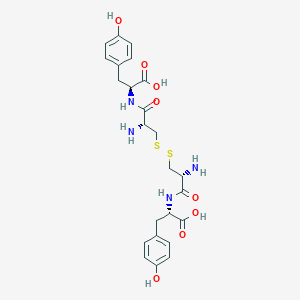

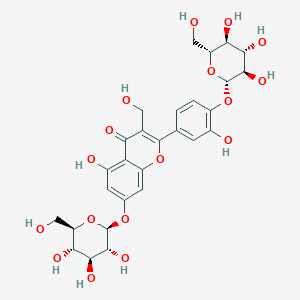
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
